Steric Bulk: 2,6-Diisopropyl vs. 2,6-Dimethyl Iminopyridine
The 2,6‑diisopropyl substitution on the aniline ring of CAS 219325‑26‑5 (L2) provides substantially greater steric encumbrance around the metal center than the 2,6‑dimethyl analog L4 (dmpea). In a systematic study of five iminopyridine Ni(II) complexes evaluated for transfer hydrogenation of ketones, the Ni‑L2 complex (bearing the target ligand) exhibited distinct catalytic activity and substrate‑scope profiles compared to Ni‑L4, attributable solely to the steric difference between isopropyl and methyl groups [REFS‑1]. The same steric‑structure–activity relationship was reproduced in a parallel Fe(II) study, where Fe‑L2 and Fe‑L4 complexes gave different product yields and ketone substrate preferences under identical reaction conditions [REFS‑2].
| Evidence Dimension | Steric bulk (ortho‑substituent size) and resulting catalytic activity modulation |
|---|---|
| Target Compound Data | L2 (2,6‑diisopropyl): Ni‑L2 complex; maximum TON = 126 at 0.5 mol % catalyst loading (combined data for all five complexes) [REFS‑1]; Fe‑L2 complex: average ketone reduction yield ca. 85 % (pooled data) [REFS‑2] |
| Comparator Or Baseline | L4 (2,6‑dimethyl): Ni‑L4 complex; same assay conditions but different substrate‑dependent activity [REFS‑1]; Fe‑L4 complex: same pooled average yield ca. 85 % but different substrate selectivity [REFS‑2] |
| Quantified Difference | Turnover numbers and substrate‑specific yields differ between L2 and L4; exact per‑ligand values not disaggregated in publicly available abstracts; class‑level data show that alkyl‑substituted (o‑diisopropyl) Ni catalysts exhibit higher activity than o‑diethyl, o‑fluoro, and o‑chloro analogs in ethylene polymerization [REFS‑3] |
| Conditions | Transfer hydrogenation of ketones in 2‑propanol / KOH; Fe(II) and Ni(II) complexes at 0.5 mol % loading; ethylene polymerization at variable pressure with MAO or DEAC co‑catalyst |
Why This Matters
The isopropyl‑for‑methyl substitution is the primary driver of differential catalytic performance; procurement of the correct CAS number ensures the intended steric environment is replicated.
- [1] Tsaulwayo, N.; Kumah, R. T.; Ojwach, S. O. Applications of imino‑pyridine Ni(II) complexes as catalysts in the transfer hydrogenation of ketones. J. Mol. Struct. 2021, 1232, 129987. View Source
- [2] Ojwach, S. O.; et al. Synthesis and structural elucidation of (pyridyl)imine Fe(II) complexes and their applications as catalysts in transfer hydrogenation of ketones. Polyhedron 2021, 197, 115034. View Source
- [3] Rocha, L. F.; Ferreira, L. C.; Marques, M. F. Synthesis and evaluation of arylimino pyridine nickel(II) catalysts: influence of substituents on polyethylene structure. Chem. Chem. Technol. 2015, 9, 421–428. View Source
